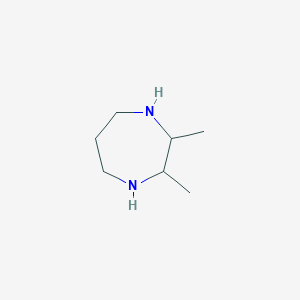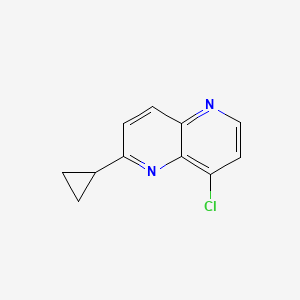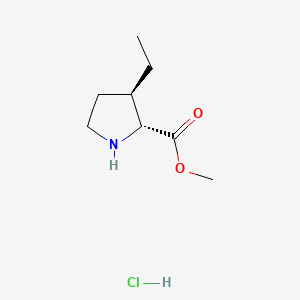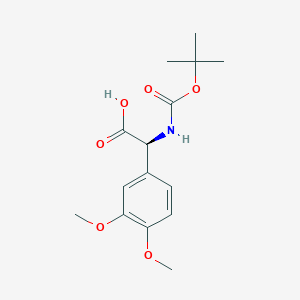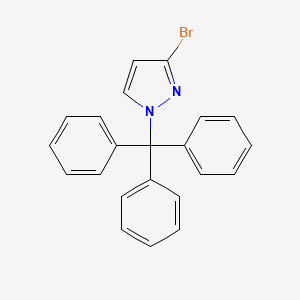
13-Amino-13-oxotridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 13-Amino-13-oxotridecanoic acid can be synthesized through the oxidation of 13-oxotridecanamide. This process involves the use of oxidizing agents such as oxygen or other oxidative reagents . The reaction conditions typically include controlled temperature and pressure to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the recovery and purification of erucamide from industrial wastewater. Techniques such as solid phase extraction (SPE), high performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 13-Amino-13-oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidative reagents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various amino acids, amides, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
13-Amino-13-oxotridecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other materials to improve their properties
Mecanismo De Acción
The mechanism of action of 13-Amino-13-oxotridecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic pathways, and influence cellular processes. The specific molecular targets and pathways depend on the context of its application and the biological system in which it is studied .
Comparación Con Compuestos Similares
13-oxotridecanamide: A precursor to 13-Amino-13-oxotridecanoic acid.
14-oxotetradec-12-enamide: Another oxidation product of erucamide.
14-amino-14-oxo-tetradec-2-enoic acid: A similar compound formed through oxidation
Uniqueness: this compound is unique due to its specific structure and the presence of both amino and oxo functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H25NO3 |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
13-amino-13-oxotridecanoic acid |
InChI |
InChI=1S/C13H25NO3/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H2,14,15)(H,16,17) |
Clave InChI |
FHRQTSVMKLZYME-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(=O)N)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


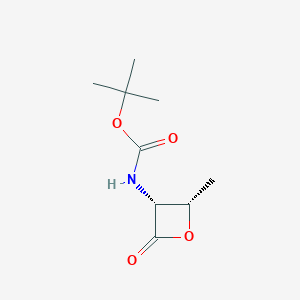


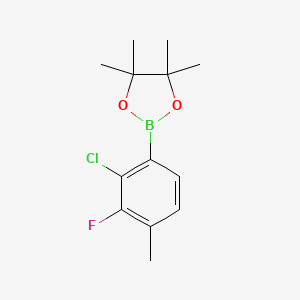
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

